molecular formula C25H42N2O8 B12689082 Pentamethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecanediyl bismethacrylate CAS No. 65256-53-3

Pentamethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecanediyl bismethacrylate

Cat. No.: B12689082
CAS No.: 65256-53-3
M. Wt: 498.6 g/mol
InChI Key: UJLZLUVYPKIEIA-JYRUFNGFSA-N
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Description

Pentamethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecanediyl bismethacrylate is a complex organic compound with the molecular formula C25H42N2O8 and a molecular weight of 498.60 g/mol. This compound is characterized by its unique structure, which includes multiple functional groups such as methacrylate, dioxo, and dioxa groups. It is primarily used in various industrial and research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentamethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecanediyl bismethacrylate involves multiple steps, typically starting with the preparation of intermediate compounds that contain the necessary functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the compound can be synthesized through a series of esterification and amidation reactions, where methacrylic acid derivatives are reacted with appropriate amines and alcohols under controlled temperature and pH conditions.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. Advanced techniques such as distillation and crystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Pentamethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecanediyl bismethacrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or hydrides.

    Substitution: The methacrylate groups in the compound can undergo substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted methacrylate derivatives.

Scientific Research Applications

Pentamethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecanediyl bismethacrylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a monomer and crosslinking agent in the synthesis of polymers and copolymers.

    Biology: The compound is utilized in the development of biomaterials for medical applications, such as drug delivery systems and tissue engineering scaffolds.

    Medicine: Research has explored its potential use in creating biocompatible coatings for medical devices and implants.

    Industry: It serves as a film-forming agent in various industrial applications, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Pentamethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecanediyl bismethacrylate involves its interaction with specific molecular targets and pathways. The methacrylate groups in the compound can undergo polymerization reactions, forming crosslinked networks that provide structural integrity and stability to the resulting materials. The dioxa and dioxo groups contribute to the compound’s reactivity and ability to form hydrogen bonds, enhancing its compatibility with various substrates.

Comparison with Similar Compounds

Similar Compounds

    7,7,9-Trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate: This compound shares a similar structure but differs in the number of methyl groups and the positioning of functional groups.

    Bis(2-methylpropenoic acid)7,7,9-trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl ester: Another related compound with variations in the ester groups and overall molecular configuration.

Uniqueness

Pentamethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecanediyl bismethacrylate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its ability to form stable polymers and its compatibility with various substrates make it a valuable compound in both research and industrial applications.

Properties

CAS No.

65256-53-3

Molecular Formula

C25H42N2O8

Molecular Weight

498.6 g/mol

IUPAC Name

(E)-5-[6-[[(E)-4-carboxypent-3-enoxy]carbonylamino]hexyl-methylcarbamoyl]oxy-2,4,4,5-tetramethylhex-2-enoic acid

InChI

InChI=1S/C25H42N2O8/c1-18(20(28)29)13-12-16-34-22(32)26-14-10-8-9-11-15-27(7)23(33)35-25(5,6)24(3,4)17-19(2)21(30)31/h13,17H,8-12,14-16H2,1-7H3,(H,26,32)(H,28,29)(H,30,31)/b18-13+,19-17+

InChI Key

UJLZLUVYPKIEIA-JYRUFNGFSA-N

Isomeric SMILES

C/C(=C\CCOC(=O)NCCCCCCN(C)C(=O)OC(C)(C)C(C)(C)/C=C(\C)/C(=O)O)/C(=O)O

Canonical SMILES

CC(=CCCOC(=O)NCCCCCCN(C)C(=O)OC(C)(C)C(C)(C)C=C(C)C(=O)O)C(=O)O

Origin of Product

United States

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